N-(2-bromo-4-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(2-bromo-4-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolo[4,3-a]pyrazine derivative characterized by:
- A 3-oxo-2H,3H-triazolo-pyrazine core with a phenylsulfanyl substituent at position 6.
- An acetamide side chain substituted with a 2-bromo-4-methylphenyl group.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O2S/c1-13-7-8-16(15(21)11-13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLMKIOVEUOCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
The compound has the molecular formula and a molecular weight of 470.3 g/mol. It features a complex structure that includes a triazole ring and a phenylsulfanyl group, which are known to enhance biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of the triazole and subsequent modifications to introduce the brominated phenyl and acetamide groups. The detailed synthetic pathway can be found in various chemical literature sources.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown activity against various bacterial strains. In studies focusing on related compounds, minimum inhibitory concentrations (MICs) were reported ranging from 12.5 to 50 µg/mL against Enterococcus faecalis .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 8b | 12.5 | High |
| 9h | 25 | Moderate |
| 9k | 50 | Low |
Cytotoxicity
In vitro studies assessing cytotoxicity have revealed that while some derivatives exhibit potent antimicrobial activity, they also possess varying levels of toxicity towards human erythrocytes. For example, compound 8b showed minimal hemolytic activity (6.9% lysed cells at MIC), indicating a balance between efficacy and safety .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of triazole derivatives against multidrug-resistant Salmonella Typhi. Results indicated that certain derivatives had MIC values as low as 6.25 mg/mL, demonstrating significant potential for treating resistant infections .
- Antiparasitic Activity : Compounds similar to this compound have been tested against protozoan parasites such as Trypanosoma cruzi, showing promising results in inhibiting parasite growth at specific concentrations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula.
Key Observations:
- Electron-Withdrawing vs. Methyl groups (electron-donating) may enhance metabolic stability compared to halogens .
- Sulfanyl Substituents : Phenylsulfanyl (target) vs. 4-chlorobenzylsulfanyl () may modulate redox activity or thiol-mediated interactions in biological systems .
Key Observations:
Structural and Spectroscopic Characterization
- 1H NMR : All analogs () and the target compound would exhibit distinct aromatic proton signals for phenyl and heterocyclic cores.
- Mass Spectrometry : Molecular ion peaks (e.g., : m/z 589.1) confirm molecular weights; the target compound’s expected m/z ~480 aligns with triazolo-pyrazine analogs .
- Hydrogen Bonding : Intramolecular interactions (e.g., C–H···O in ) influence crystallinity and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
